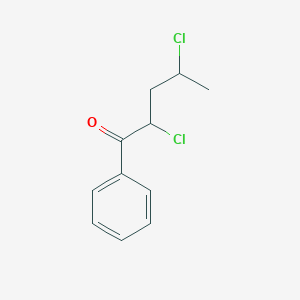
2,4-Dichlorovalerophenone
Cat. No. B8783724
M. Wt: 231.11 g/mol
InChI Key: OIRCYOYIMDSYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04118461
Procedure details


To 48.0 g. (0.398 mole) of valeryl chloride in 100.0 g. (0.680 mole) of m-dichlorobenzene is added portionwise at less than 5°,66.7 g. (0.5 mole) of aluminum chloride. When the addition is complete, the reaction mixture is allowed to stir and slowly warm up to ambient temperature for 2 hours. It is then heated at reflux for 3 hours, and stirred at room temperature for 16 hours. The reaction mixture is poured into iced water, and made acidic with hydrochloric acid. The oil which formed separates, and the aqueous phase is extracted twice with 200 ml. of ether. The oil and the extracts are combined, washed with water, dried and concentrated to give 122.2 g. of the crude product. A distillation (89°-93°/.05 mm) gives 55.2 g. (60%) of the product.




[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].Cl[C:9]1[CH:14]=[CH:13][CH:12]=[C:11](Cl)[CH:10]=1.[Cl-:16].[Al+3].[Cl-:18].[Cl-].Cl>O>[Cl:16][CH:2]([CH2:3][CH:4]([Cl:18])[CH3:5])[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:6] |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.398 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.68 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC=C1)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
[Compound]
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It is then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 hours
|
|
Duration
|
3 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 16 hours
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil which formed separates
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted twice with 200 ml
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 122.2 g
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
A distillation (89°-93°/.05 mm)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gives 55.2 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC(C(=O)C1=CC=CC=C1)CC(C)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

